1,3-Dielaidin

Description

Properties

IUPAC Name |

[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAWQKGUORNASA-XPWSMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

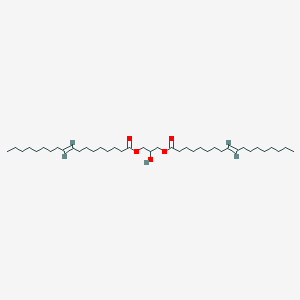

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317483 |

Source

|

| Record name | 1,3-Dielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98168-52-6, 25637-84-7 |

Source

|

| Record name | 1,3-Dielaidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98168-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dielaidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin, a specific 1,3-diglyceride containing two elaidic acid chains, is a molecule of interest in lipid research and various industrial applications. Its synthesis is crucial for enabling detailed studies of its physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow. The methodologies described herein are based on established principles of glyceride synthesis, primarily involving the direct esterification of glycerol with elaidic acid.

Introduction

Diglycerides (DAGs) are esters of glycerol and two fatty acids. The positional isomers, 1,2- and 1,3-diglycerides, exhibit different physical and biological properties. 1,3-Diglycerides, such as this compound, are important as intermediates in the synthesis of structured triglycerides and as components in various lipid-based formulations. The synthesis of structurally pure 1,3-diglycerides requires controlled reaction conditions to favor the esterification at the primary hydroxyl groups of glycerol and to minimize the formation of 1,2-diglycerides and triglycerides. This guide focuses on the chemical synthesis of this compound.

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the acid-catalyzed esterification of glycerol with two equivalents of elaidic acid. This reaction is typically carried out in the presence of a suitable catalyst and under conditions that facilitate the removal of water to drive the equilibrium towards product formation.

Chemical Reaction

The overall chemical reaction for the synthesis of this compound is as follows:

A key aspect of this synthesis is the regioselectivity for the 1 and 3 positions of the glycerol backbone.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols are based on general methods for the synthesis of 1,3-diglycerides and can be adapted for the specific synthesis of this compound.[1][2]

Materials and Reagents

-

Glycerol (anhydrous)

-

Elaidic acid (≥99% purity)

-

p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst

-

Anhydrous chloroform or other suitable solvent

-

Sodium acetate

-

Petroleum ether

-

Distilled ethanol

-

n-Hexane

-

Diethyl ether

-

Silica gel (for column chromatography)

Synthesis of this compound

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a Hartman apparatus (or a Dean-Stark trap) and a condenser, combine glycerol and elaidic acid in a 1:2 molar ratio.[1]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) to the reaction mixture.[1]

-

Solvent and Reaction Conditions: Dissolve the reactants in an anhydrous solvent such as chloroform to ensure a homogeneous reaction mixture. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the formed diglyceride.[1] Heat the mixture to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a base such as sodium acetate. The organic phase is then washed with water to remove any remaining catalyst and byproducts. The organic solvent is evaporated under reduced pressure.

Purification of this compound

-

Initial Purification by Crystallization: The crude product, which may contain a mixture of 1,3-diglyceride, 1,2-diglyceride, monoglyceride, and unreacted fatty acid, is first purified by crystallization. A suitable solvent system for crystallization is a mixture of petroleum ether and distilled ethanol (e.g., 80:20, v/v). The crude product is dissolved in the solvent mixture and allowed to crystallize at a low temperature (e.g., 6°C) overnight. The precipitate, enriched in the 1,3-diglyceride, is then filtered.

-

Column Chromatography: For higher purity, the product from crystallization is further purified by column chromatography on silica gel.

-

Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent like n-hexane.

-

Elution: The product is eluted using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of n-hexane and diethyl ether. The fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

-

Quantitative Data

The following table summarizes typical quantitative data that can be expected from the synthesis of 1,3-diglycerides, which can be extrapolated for this compound.

| Parameter | Typical Value | Reference |

| Reaction Yield | ||

| - Crude Product | Varies | The initial yield of the crude product can vary significantly depending on the reaction conditions and scale. |

| - Purified Product | ~10-40% | The yield of the purified 1,3-diglyceride is often in the range of 10-40% after purification steps. For example, the acylation of a 1,3-diglyceride to form a triglyceride has been reported with a yield of about 40%. The synthesis of the initial 1,3-distearin had a lower yield of around 12%. |

| Product Purity | ||

| - After Crystallization | >90% | Crystallization can significantly enrich the 1,3-isomer. |

| - After Column Chromatography | >99% | Column chromatography is effective in achieving high purity, often exceeding 99%, as determined by techniques like Gas-Liquid Chromatography (GLC). |

| Reactant Ratios | ||

| - Glycerol:Elaidic Acid | 1:2 | A 1:2 molar ratio of glycerol to fatty acid is typically used for the synthesis of 1,3-diglycerides. |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Thin-Layer Chromatography (TLC): For monitoring the reaction and assessing the purity of fractions during chromatography.

-

Gas-Liquid Chromatography (GLC): To determine the purity of the final product and quantify the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the ester linkages on the glycerol backbone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl).

-

Differential Scanning Calorimetry (DSC): To determine melting and transition points.

-

X-ray Diffraction (XRD): For crystallographic measurements.

Conclusion

The synthesis of this compound can be successfully achieved through the direct esterification of glycerol with elaidic acid. Careful control of reaction conditions, particularly maintaining an anhydrous environment, is crucial for maximizing the yield of the desired 1,3-isomer. While the initial reaction product is a mixture, a combination of crystallization and column chromatography provides an effective means of purification, leading to a final product of high purity suitable for research and development purposes. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of this compound.

References

The Obscure Presence of 1,3-Dielaidin in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin, a specific diacylglycerol molecule containing two elaidic acid residues, represents a minute yet potentially significant component of the human diet. Its origins are tied to the consumption of ruminant fats and industrially hydrogenated vegetable oils. This technical guide delves into the natural sources and occurrence of this compound, providing a comprehensive overview of the current scientific understanding. While direct quantification of this specific molecule is scarce in existing literature, this document synthesizes available data on elaidic acid distribution within triacylglycerol and diacylglycerol structures to infer its likely presence and concentration. Detailed experimental protocols for the analysis of trans fatty acids and their positional isomers in glycerides are provided, alongside visual representations of molecular structures and analytical workflows to aid researchers in this niche area of lipidomics.

Introduction

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling. The specific fatty acid composition and their stereospecific positioning on the glycerol backbone dictate the physicochemical properties and biological functions of these molecules. This compound is a diacylglycerol characterized by the presence of elaidic acid at the sn-1 and sn-3 positions of the glycerol molecule. Elaidic acid (trans-9-octadecenoic acid) is the principal trans fatty acid isomer formed during the industrial hydrogenation of vegetable oils and is also found in small quantities in the fat of ruminant animals.

The health implications of trans fatty acids, particularly those of industrial origin, have been a subject of intense research and public health concern. While much of the focus has been on the total trans fat content of foods, the specific molecular species, such as this compound, remain largely unquantified. Understanding the natural sources and occurrence of such specific molecules is paramount for researchers investigating the nuanced roles of different dietary lipids in health and disease.

Natural Sources and Occurrence of this compound

Ruminant Fats (Meat and Dairy Products)

Trans fatty acids are naturally produced in the rumen of animals like cows, sheep, and goats through the biohydrogenation of unsaturated fatty acids from their diet. This process results in a variety of trans fatty acid isomers, including elaidic acid, although vaccenic acid is typically the most abundant. These trans fatty acids are subsequently incorporated into the animal's milk and body fat.

While the concentration of total trans fats in ruminant products is relatively low, the positional distribution of these fatty acids on the glycerol backbone of triacylglycerols (TAGs) and diacylglycerols (DAGs) is a critical factor in determining the potential presence of this compound. The distribution of fatty acids in milk fat TAGs is known to be non-random.

Hydrogenated Vegetable Oils

The primary source of elaidic acid in the human diet has historically been partially hydrogenated vegetable oils. The industrial process of hydrogenation, designed to increase the melting point and oxidative stability of vegetable oils, leads to the formation of a significant amount of trans fatty acids, with elaidic acid being a major component.

These hydrogenated fats have been widely used in the manufacturing of margarine, shortening, and a vast array of processed foods. The random nature of the chemical interesterification during hydrogenation could theoretically lead to the formation of various TAG and DAG isomers, including this compound.

Quantitative Data on Elaidic Acid in Food Sources

While direct quantification of this compound is lacking, the following table summarizes the typical content of elaidic acid in various food sources. This data provides a foundational understanding of the potential for this compound formation.

| Food Source | Typical Elaidic Acid Content (% of total fatty acids) | Reference |

| Ruminant Fats | ||

| Milk Fat (Bovine) | 0.5 - 2.0 | [1] |

| Beef Fat | 1.0 - 3.0 | [1] |

| Lamb Fat | 2.0 - 4.0 | [1] |

| Hydrogenated Vegetable Oils | ||

| Partially Hydrogenated Soybean Oil | 10 - 30 | [2] |

| Partially Hydrogenated Canola Oil | 5 - 20 | [2] |

| Stick Margarine (older formulations) | 15 - 35 | |

| Shortening (older formulations) | 20 - 40 |

Note: The elaidic acid content in hydrogenated vegetable oils can vary significantly depending on the degree of hydrogenation and the starting oil. Regulatory changes in many countries have led to a drastic reduction or elimination of partially hydrogenated oils in the food supply.

Experimental Protocols

The analysis of specific diacylglycerol isomers like this compound requires sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature for the analysis of trans fatty acids and their positional isomers in glycerides.

Extraction of Lipids

Objective: To extract total lipids from a food matrix.

Methodology (Folch Extraction):

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Filter the homogenate to remove solid residues.

-

Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Separate the phases by centrifugation.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Store the lipid extract at -20°C until further analysis.

Analysis of Fatty Acid Composition (including trans isomers)

Objective: To quantify the total elaidic acid content.

Methodology (Gas Chromatography of Fatty Acid Methyl Esters - FAMEs):

-

Transesterification: Convert the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

-

Gas Chromatography (GC):

-

Column: Use a highly polar capillary column (e.g., SP-2560, CP-Sil 88) of sufficient length (e.g., 100 m) to achieve good separation of fatty acid isomers.

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperature: Typically 250°C.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

Detection: Flame Ionization Detector (FID).

-

-

Identification and Quantification: Identify FAME peaks by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by comparing its peak area to the peak area of an internal standard.

Stereospecific Analysis of Diacylglycerols

Objective: To separate and quantify 1,3-diacylglycerol isomers.

Methodology (High-Performance Liquid Chromatography - HPLC):

-

Derivatization (Optional but recommended for improved sensitivity and resolution): Derivatize the diacylglycerol fraction with a chromophoric or fluorophoric group.

-

HPLC Separation:

-

Column: A chiral stationary phase (CSP) column is required to separate the sn-1,2(2,3) and sn-1,3 isomers. Alternatively, a normal-phase column can be used to separate 1,2- and 1,3-diacylglycerols as a class.

-

Mobile Phase: A non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol) is typically used for normal-phase separation.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a UV/fluorescence detector (if derivatized) is used.

-

-

Quantification: Quantify the different diacylglycerol isomers by comparing their peak areas to those of known standards.

Visualization of Structures and Workflows

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Analytical Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound.

Conclusion and Future Directions

The natural occurrence of this compound is intrinsically linked to the presence of elaidic acid in the food supply, primarily from ruminant fats and, historically, from industrially hydrogenated vegetable oils. While direct quantitative evidence for this compound is currently lacking, the established presence of elaidic acid in these sources suggests its formation is plausible. The non-random distribution of fatty acids on the glycerol backbone in natural fats further complicates simple estimations of its concentration.

For researchers in lipidomics and drug development, the potential biological activities of specific diacylglycerol isomers like this compound warrant further investigation. Future research should focus on the application of advanced stereospecific analytical techniques to directly quantify this compound in a variety of food matrices. Such data would be invaluable for understanding its dietary intake and for elucidating its potential metabolic and signaling roles, distinguishing them from the broader effects of total trans fatty acid consumption. The detailed experimental protocols and analytical workflows provided in this guide offer a solid foundation for undertaking such research endeavors.

References

1,3-Dielaidin (CAS 98168-52-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Dielaidin, with CAS number 98168-52-6, is a diacylglycerol (DAG) that contains two elaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] Elaidic acid is the trans-isomer of oleic acid. As a specific diacylglycerol, this compound is a lipid molecule that can play a role in various cellular processes. This technical guide provides a summary of its known properties, a general methodology for its synthesis based on established protocols for similar 1,3-diacylglycerols, and an overview of the canonical signaling pathway in which diacylglycerols are involved.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C39H72O5 | [1][2][3] |

| Molecular Weight | 620.99 g/mol | |

| Appearance | White solid | |

| Melting Point | 55 °C | |

| Boiling Point | 678.3 °C at 760 mmHg | |

| Density | 0.934 g/cm³ | |

| Flash Point | 189.2 °C | |

| Refractive Index | 1.477 | |

| Vapor Pressure | 2.58E-21 mmHg at 25°C | |

| Purity | >99% |

| Storage | -20°C or Freezer | |

Experimental Protocols

General Protocol for the Enzymatic Synthesis of this compound

This protocol is based on the direct esterification of glycerol with a fatty acid in a solvent-free system, catalyzed by a lipase.

Materials and Reagents:

-

Glycerol (≥99% purity)

-

Elaidic acid (≥99% purity)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Analytical or chromatographic grade solvents for analysis (e.g., n-hexane, isopropanol, acetic acid)

-

Potassium hydroxide (KOH) for titration

-

High-performance liquid chromatography (HPLC) system with a normal-phase silica column and a refractive index detector.

Procedure:

-

Reaction Setup: In a pear-shaped flask, combine glycerol and elaidic acid in a 1:2 molar ratio (e.g., 10 mmol glycerol and 20 mmol elaidic acid).

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically around 5% by weight of the total reactants.

-

Reaction Conditions: The reaction is incubated in a water bath to maintain a constant temperature. For fatty acids with higher melting points, a temperature that maintains the reactants in a liquid state is necessary. A vacuum (e.g., 4 mmHg) is applied to the system to remove the water produced during the esterification, which drives the reaction towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots of the reaction mixture at different time intervals. The conversion of the fatty acid can be determined by titrating the free fatty acid content with a standardized KOH solution.

-

Product Analysis: The composition of the reaction mixture (monoglycerides, diglycerides, triglycerides, and free fatty acids) is analyzed by NP-HPLC.

-

Purification: Upon completion of the reaction, the enzyme is removed by filtration. The unreacted fatty acids and any formed monoglycerides and triglycerides can be separated from the desired this compound using techniques such as molecular distillation or column chromatography.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural class, diacylglycerols (DAGs), are well-established second messengers in cellular signaling.

Diacylglycerol (DAG) Signaling Pathway

DAG is a critical component of a signaling cascade that is initiated by the activation of phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane.

In the membrane, DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as cell growth, differentiation, and apoptosis. The levels of DAG are tightly regulated by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another signaling lipid.

The following diagram illustrates the general workflow for the synthesis and purification of a 1,3-diacylglycerol like this compound.

The signaling pathway involving diacylglycerol is a fundamental mechanism in cell biology.

Conclusion

This compound is a specific trans-fatty acid-containing diacylglycerol. While detailed biological studies on this particular molecule are sparse, its physicochemical properties are documented, and its synthesis can be achieved through established enzymatic methods for 1,3-diacylglycerols. Its role in cellular signaling can be inferred from the well-characterized functions of diacylglycerols as second messengers in the protein kinase C pathway. Further research is warranted to elucidate the specific biological effects of this compound, particularly in the context of trans-fatty acid metabolism and its potential impact on cellular signaling events.

References

1,3-Dielaidin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is implicated in a variety of cellular metabolic and signaling processes. This technical guide provides a detailed overview of the core physicochemical properties of this compound, alongside representative experimental protocols for the synthesis and analysis of 1,3-diacylglycerols. Furthermore, it elucidates the significant role of diacylglycerols in cellular signaling, with a focus on the protein kinase C (PKC) pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of lipids in biological systems and drug development.

Physicochemical Properties

This compound is a diacylglycerol containing two trans-isomers of oleic acid, known as elaidic acid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C39H72O5 | [1][2] |

| Molecular Weight | 620.99 g/mol | [1] |

| Alternate Molecular Weight | 621.0 g/mol | [2] |

| IUPAC Name | [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | [2] |

| Synonyms | 1,3-Di-9(E)-octadecenoin | |

| Physical State | White solid | |

| Purity | Typically ≥98% |

Representative Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections detail generalized, yet widely accepted, methodologies for the synthesis and analysis of 1,3-diacylglycerols. These protocols can be adapted for the specific study of this compound.

Enzymatic Synthesis of 1,3-Diacylglycerols

The enzymatic synthesis of 1,3-diacylglycerols is a preferred method due to its high specificity and mild reaction conditions, which minimize the formation of byproducts. A common approach is the direct esterification of glycerol with fatty acids using a 1,3-specific lipase.

Materials:

-

Glycerol

-

Elaidic Acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme TL IM)

-

Molecular sieves (to remove water)

-

Solvent (e.g., hexane, optional for solvent-based systems)

-

Reaction vessel with temperature and vacuum control

Procedure:

-

Reactant Preparation: A precise molar ratio of glycerol to elaidic acid is prepared. A common ratio for favoring diacylglycerol formation is 1:2.

-

Enzyme Addition: The immobilized lipase is added to the reactant mixture. The enzyme loading is typically between 5-10% of the total substrate weight.

-

Reaction Conditions: The reaction is conducted at a controlled temperature, generally between 50-70°C, under vacuum to remove the water produced during esterification, which drives the reaction towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration.

-

Purification: The product mixture is then purified to isolate the 1,3-diacylglycerol. This can be achieved through molecular distillation to remove unreacted fatty acids and monoacylglycerols, followed by crystallization or column chromatography to separate 1,3-diacylglycerols from 1,2(2,3)-diacylglycerols and triacylglycerols.

Analytical Characterization of 1,3-Diacylglycerols

Accurate analysis of the synthesized diacylglycerols is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

2.2.1. HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is commonly used for the separation and quantification of diacylglycerol isomers.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column

Mobile Phase and Gradient:

-

A common mobile phase is a gradient of acetonitrile and acetone.

-

The gradient program is optimized to achieve separation of 1,3- and 1,2(2,3)-diacylglycerol isomers. Typically, 1,3-diacylglycerols elute earlier than their 1,2- counterparts with the same equivalent carbon number.

Sample Preparation:

-

The sample is dissolved in a suitable organic solvent like hexane or isopropanol.

-

The solution is filtered through a 0.45 µm filter before injection.

2.2.2. GC-MS Analysis

GC-MS is used to determine the fatty acid composition of the diacylglycerols after derivatization.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis

Sample Preparation (Derivatization):

-

The diacylglycerol sample is transesterified to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

-

The FAMEs are extracted with a non-polar solvent like hexane.

-

The organic layer is washed, dried, and concentrated before injection into the GC-MS.

GC-MS Conditions:

-

The oven temperature is programmed with a gradient to separate the different FAMEs.

-

The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns are used to identify the fatty acids.

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

The Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The activation of PKC by DAG is a pivotal event in the transduction of signals from the cell surface to the cell interior, regulating processes such as cell growth, differentiation, and apoptosis.

Pathway Description:

-

Signal Reception: An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.

-

Phospholipase C Activation: This binding activates phospholipase C (PLC).

-

PIP2 Hydrolysis: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

-

PKC Translocation and Activation: The increase in intracellular Ca2+ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.

-

DAG-Mediated PKC Activation: At the membrane, DAG binds to the C1 domain of PKC, leading to its full activation.

-

Downstream Signaling: Activated PKC then phosphorylates a wide range of target proteins on serine and threonine residues, modulating their activity and leading to various cellular responses.

Logical Workflow for Studying DAG-PKC Signaling:

References

1,3-Dielaidin: A Metabolic Intermediate Devoid of Direct Cellular Signaling Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are pivotal lipid molecules in cellular physiology, acting as both metabolic intermediates and crucial second messengers in signal transduction pathways. However, the biological functions of DAGs are critically dependent on their isomeric form. This technical guide delineates the current scientific understanding of 1,3-diacylglycerols, with a specific focus on 1,3-Dielaidin. Extensive research confirms that the sn-1,2-diacylglycerol (1,2-DAG) isomer is the biologically active signaling molecule, primarily through its role in activating the Protein Kinase C (PKC) family of enzymes. In stark contrast, 1,3-diacylglycerol (1,3-DAG), including this compound, functions as a metabolic intermediate in the biosynthesis and catabolism of triacylglycerols (TAGs) and is not recognized as a direct participant in cellular signaling cascades. The presence of elaidic acid, a trans fatty acid, in the this compound molecule introduces considerations regarding the cellular effects of trans fats, such as alterations in membrane fluidity and potential contributions to inflammatory responses. This document provides a comprehensive overview of the metabolic fate of 1,3-DAGs, contrasts it with the signaling pathways of 1,2-DAGs, and discusses the implications of its trans fatty acid component.

Introduction: The Isomeric Dichotomy of Diacylglycerol Function

Diacylglycerols are structurally simple lipids composed of a glycerol backbone esterified to two fatty acid chains. Their cellular roles, however, are profoundly dictated by the stereochemistry of the fatty acid attachments. The two primary positional isomers are sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. While both are integral to lipid metabolism, their involvement in cellular signaling is distinctly different.

The scientific literature overwhelmingly supports the paradigm that 1,2-DAG is a potent second messenger that activates a variety of intracellular signaling pathways, most notably the PKC pathway.[1][2] This activation regulates a plethora of cellular processes, including proliferation, differentiation, and apoptosis.[1] Conversely, 1,3-DAG is primarily an intermediate in metabolic pathways and does not share the signaling capabilities of its 1,2-isomer.[1][2]

The Metabolic Role of this compound

This compound, as a 1,3-diacylglycerol, is a key player in lipid metabolism. Its primary functions are within the pathways of triacylglycerol synthesis and breakdown.

-

Triacylglycerol (TAG) Synthesis: 1,3-DAG is an intermediate in the de novo synthesis of TAGs, the primary form of energy storage in cells.

-

Lipolysis: During the breakdown of TAGs (lipolysis), 1,3-DAG can be formed as an intermediate.

The metabolic fate of 1,3-DAG is intricately linked to the broader network of lipid homeostasis within the cell.

Contrasting Metabolic Fates of 1,2-DAG and 1,3-DAG

The table below summarizes the key differences in the primary roles and metabolic fates of 1,2-DAG and 1,3-DAG.

| Feature | sn-1,2-Diacylglycerol (1,2-DAG) | sn-1,3-Diacylglycerol (1,3-DAG) |

| Primary Cellular Role | Second messenger in signal transduction | Metabolic intermediate |

| Key Interacting Proteins | Protein Kinase C (PKC) isoforms, RasGRPs, etc. | Diacylglycerol acyltransferase (DGAT), lipases |

| Primary Metabolic Fate | Phosphorylation to phosphatidic acid (PA) by DGK, or acylation to TAG | Acylation to triacylglycerol (TAG) by DGAT, or hydrolysis to monoacylglycerol and fatty acids |

| Cellular Location of Activity | Primarily at the plasma membrane and other cellular membranes | Endoplasmic reticulum, lipid droplets |

The Absence of a Direct Signaling Role for this compound

A defining feature of this compound and other 1,3-DAGs is their inability to activate Protein Kinase C. The C1 domain of PKC, which is responsible for DAG binding and subsequent enzyme activation, exhibits a strict stereospecificity for the 1,2-isomer. This structural constraint precludes 1,3-DAG from functioning as a second messenger in the canonical PKC signaling pathway.

The diagram below illustrates the established signaling pathway initiated by 1,2-DAG, highlighting the absence of a role for 1,3-DAG.

The following diagram illustrates the metabolic pathway involving 1,3-DAG.

Influence of the Elaidic Acid Component

This compound is characterized by the presence of two elaidic acid molecules. Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils. The incorporation of trans fatty acids into cellular lipids can have several consequences:

-

Alteration of Membrane Fluidity: Trans fatty acids have a more linear structure compared to their cis-isomers, which can lead to a decrease in membrane fluidity. This can, in turn, affect the function of membrane-bound proteins and receptors.

-

Induction of Inflammatory Responses: Some studies suggest that trans fatty acids can promote inflammatory signaling pathways, although the precise mechanisms are still under investigation.

It is important to note that these effects are generally attributed to the fatty acid component itself, rather than a specific signaling function of the this compound molecule.

Experimental Methodologies

The distinction between the roles of 1,2-DAG and 1,3-DAG has been established through a variety of experimental approaches.

Protein Kinase C Activity Assays

Objective: To determine the ability of different DAG isomers to activate PKC.

Protocol:

-

Preparation of PKC: Purified recombinant PKC isoforms are used.

-

Lipid Vesicle Preparation: Small unilamellar vesicles are prepared containing phosphatidylserine (a cofactor for PKC activation) and the DAG isomer of interest (e.g., 1,2-dioleoyl-sn-glycerol vs. 1,3-dioleoyl-sn-glycerol).

-

Kinase Reaction: The kinase reaction is initiated by adding ATP and a PKC-specific peptide substrate to the mixture of PKC and lipid vesicles.

-

Detection of Phosphorylation: The phosphorylation of the substrate is quantified, typically using radio-labeled ATP ([γ-³²P]ATP) and subsequent autoradiography or by using fluorescence-based assays.

-

Data Analysis: The level of substrate phosphorylation is compared between conditions with 1,2-DAG, 1,3-DAG, and a no-DAG control to determine the extent of PKC activation.

Cellular Lipid Metabolism Analysis

Objective: To trace the metabolic fate of 1,3-DAG in cells.

Protocol:

-

Cell Culture: A suitable cell line is cultured to the desired confluency.

-

Labeling: Cells are incubated with a labeled form of 1,3-DAG (e.g., containing a radiolabeled or fluorescently tagged fatty acid).

-

Lipid Extraction: After the incubation period, total lipids are extracted from the cells using a method such as the Bligh-Dyer or Folch extraction.

-

Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The labeled lipid species (e.g., TAG, 1,3-DAG, MAG, free fatty acids) are identified and quantified using appropriate detection methods (e.g., autoradiography, fluorescence detection, or mass spectrometry).

-

Data Analysis: The distribution of the label among the different lipid classes reveals the metabolic conversion of the initial 1,3-DAG.

The workflow for such an experiment is depicted below.

Conclusion and Future Directions

For researchers and professionals in drug development, this distinction is critical. Targeting cellular processes with DAG analogues requires a precise understanding of their isomeric structure and resulting biological activity. While 1,2-DAG analogues may be valuable tools for modulating PKC-dependent pathways, 1,3-DAG analogues are unlikely to exert similar effects. Future research may further elucidate the subtle influences of different fatty acid compositions in 1,3-DAGs on the efficiency of TAG metabolism and the potential indirect effects on cellular homeostasis, particularly in the context of metabolic diseases. However, based on current knowledge, the direct modulation of cellular signaling is not a function of this compound.

References

The Role of 1,3-Dielaidin in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on the metabolic fate and specific signaling roles of 1,3-Dielaidin is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential metabolic roles based on the well-established biochemistry of its constituent components: a 1,3-diacylglycerol backbone and elaidic acid, a trans-fatty acid.

Introduction to this compound

This compound is a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two molecules of elaidic acid at the sn-1 and sn-3 positions.[1] Elaidic acid is the principal trans-fatty acid found in partially hydrogenated vegetable oils.[2][3] The presence of trans-fatty acids in lipids like this compound is of significant interest to researchers due to their association with adverse health effects, including cardiovascular disease.[4] Understanding the metabolic pathways of such molecules is crucial for elucidating the mechanisms behind their physiological effects.

Diacylglycerols, in general, are key intermediates in lipid metabolism and are involved in a multitude of cellular processes, including energy storage, membrane synthesis, and signal transduction.[5] They can exist in different stereoisomeric forms, with the sn-1,2 and sn-1,3 isomers having potentially distinct metabolic fates and signaling functions.

General Metabolic Pathways of 1,3-Diacylglycerols

1,3-diacylglycerols (1,3-DAGs) are primarily involved in two major metabolic routes: the synthesis of triacylglycerols (TAGs) for energy storage and their role as signaling molecules.

Triacylglycerol Synthesis

Dietary fats are primarily composed of triacylglycerols, which are hydrolyzed in the gastrointestinal tract to monoacylglycerols, diacylglycerols, and free fatty acids before absorption by enterocytes. Within these intestinal cells, TAGs are resynthesized. 1,3-DAGs can be utilized in TAG synthesis, primarily through the phosphatidic acid pathway.

The digestion and absorption of 1,3-DAGs can differ from that of 1,2-DAGs. Gastric lipase shows higher activity on 1,3-sn-DAG compared to TAG and 1,2(2,3)-sn-DAG. The lipolysis of 1,3-sn-DAG yields glycerol and free fatty acids, which can then enter the glycerol-3-phosphate (G3P) pathway for TAG resynthesis in enterocytes. This is in contrast to the 2-monoacylglycerol (2-MAG) pathway, which is the primary route for TAG synthesis from the digestion of dietary triglycerides. Some studies suggest that the slower reacylation of DAGs compared to TAGs in the small intestine may contribute to reduced postprandial hyperlipidemia.

Figure 1. Hypothetical pathway for the digestion and subsequent triacylglycerol synthesis from this compound in an enterocyte.

Diacylglycerol Signaling

Diacylglycerols are crucial second messengers in various signaling cascades. They are produced at the cell membrane following the hydrolysis of phospholipids by phospholipase C (PLC) in response to extracellular stimuli. The primary effector of DAG signaling is Protein Kinase C (PKC). DAG binds to the C1 domain of PKC, recruiting it to the cell membrane and activating it. Activated PKC then phosphorylates a wide range of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Imbalances in DAG metabolism, regulated by enzymes like DAG kinases (DGKs), can lead to dysregulation of these signaling pathways and have been implicated in diseases such as cancer. Activation of certain PKC isoforms by DAG has also been linked to the development of insulin resistance.

Figure 2. A generalized diacylglycerol signaling pathway. This compound, as a DAG, could potentially activate this cascade.

Metabolic Fate and Effects of Elaidic Acid

Since this compound is composed of elaidic acid, its metabolic effects will be significantly influenced by the properties of this trans-fatty acid.

General Metabolism of Trans-Fatty Acids

Trans-fatty acids like elaidic acid can enter the same metabolic pathways as other fatty acids, including beta-oxidation for energy production, elongation, and desaturation. However, their different stereochemistry can alter the efficiency and products of these pathways.

Impact on Lipid Metabolism

The consumption of industrial trans-fatty acids, with elaidic acid being a major component, is associated with an adverse blood lipid profile, including increased LDL-cholesterol and decreased HDL-cholesterol. Studies using the HepG2 cell line, a model for human liver cells, have shown that elaidic acid upregulates proteins involved in cholesterol synthesis and esterification. This suggests that elaidic acid can directly influence hepatic cholesterol metabolism, contributing to the observed changes in plasma cholesterol levels. Furthermore, elaidic acid promotes the storage of fat in the liver.

Inflammatory and Cellular Stress Responses

Elaidic acid has been shown to induce inflammatory responses in macrophages, key cells in the development of atherosclerosis. It can upregulate the expression of inflammatory cytokines like interleukin-1 beta. Additionally, industrial trans-fatty acids can promote endoplasmic reticulum (ER) stress and oxidative stress, although to a lesser extent than saturated fatty acids.

Experimental Protocols for Studying Diacylglycerol and Fatty Acid Metabolism

While specific protocols for this compound are not available, the following are standard methodologies used to investigate the metabolic effects of lipids like diacylglycerols and trans-fatty acids.

Cell Culture Models

-

Cell Lines: HepG2 (human hepatoma) cells are widely used to model hepatic lipid metabolism. 3T3-L1 (mouse preadipocyte) cells are a common model for studying adipocyte differentiation and lipid storage.

-

Treatment: Cells are typically incubated with the lipid of interest (e.g., elaidic acid) complexed with bovine serum albumin (BSA) to facilitate its solubility in culture media.

-

Analysis: Following treatment, cells can be harvested for lipidomic, transcriptomic, and proteomic analyses.

Lipidomics

-

Lipid Extraction: Total lipids are extracted from cells or tissues using methods like the Bligh-Dyer or Folch extraction.

-

Analysis: Extracted lipids are then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine fatty acid composition, or liquid chromatography-mass spectrometry (LC-MS) for a more comprehensive analysis of different lipid species (e.g., DAGs, TAGs, phospholipids).

Transcriptomics and Proteomics

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be used to measure changes in the mRNA levels of genes involved in lipid metabolism and signaling pathways.

-

Protein Expression Analysis: Western blotting can be used to quantify the levels of specific proteins. For a broader view, proteomic approaches using mass spectrometry can identify and quantify a large number of proteins.

In Vivo Studies

-

Animal Models: Rodent models are often used to study the in vivo effects of dietary lipids. Animals are fed diets supplemented with the lipid of interest, and various physiological parameters are monitored.

-

Metabolic Studies: Techniques such as isotopic tracing can be employed to follow the metabolic fate of labeled lipids in vivo.

Figure 3. A general experimental workflow for investigating the metabolic effects of a lipid like this compound.

Quantitative Data Summary

Due to the lack of specific experimental studies on this compound, a quantitative data table for this molecule cannot be provided. Research in this area would need to be conducted to generate such data.

Conclusion and Future Directions

While direct evidence is scarce, the metabolic roles of this compound can be inferred from the established pathways of 1,3-diacylglycerols and elaidic acid. It is likely to be a substrate for triacylglycerol synthesis and may also participate in cellular signaling, primarily through the activation of PKC. The elaidic acid components are expected to influence lipid metabolism, particularly cholesterol homeostasis, and may contribute to pro-inflammatory responses.

Future research should focus on directly investigating the metabolic fate of this compound using in vitro and in vivo models. Key questions to address include:

-

The specific enzymes that metabolize this compound and their kinetics.

-

The efficiency of its incorporation into different lipid classes.

-

Its specific effects on signaling pathways compared to other diacylglycerol isomers.

-

Its contribution to the pathophysiology of metabolic diseases.

A deeper understanding of the metabolic pathways of specific trans-fatty acid-containing lipids like this compound is essential for developing targeted strategies to mitigate their adverse health effects.

References

- 1. This compound | C39H72O5 | CID 5316908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elaidic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Human Metabolome Database: Showing metabocard for Elaidic acid (HMDB0000573) [hmdb.ca]

- 4. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1,3-Dielaidin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Dielaidin, a diacylglycerol of significant interest in various research and development applications, including its role as a lipid bilayer component and in the formulation of drug delivery systems. Understanding the solubility of this compound in organic solvents is critical for its effective handling, formulation, and application in both in vitro and in vivo studies. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and illustrates key related biological and experimental workflows.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information for "Dielaidin" (which may include the 1,3-isomer) and the general principles of lipid solubility, the following table summarizes the known data and provides qualitative solubility information. Lipids like this compound, which are non-polar, are generally soluble in non-polar or weakly polar organic solvents and insoluble in polar solvents.

| Solvent | Chemical Class | Polarity | Quantitative Solubility (mg/mL) | Qualitative Solubility |

| Dimethylformamide (DMF) | Amide | Polar aprotic | ~10 | Soluble |

| Ethanol | Alcohol | Polar protic | ~10 | Soluble |

| Ethanol:PBS (pH 7.2) (1:1) | Mixed | - | ~0.5 | Sparingly soluble |

| Hexane | Alkane | Non-polar | Data not available | Expected to be soluble |

| Chloroform | Halogenated alkane | Weakly polar | Data not available | Expected to be soluble |

| Acetone | Ketone | Polar aprotic | Data not available | Expected to be soluble |

| Methanol | Alcohol | Polar protic | Data not available | Likely soluble |

| Water | - | Highly polar | Data not available | Insoluble |

Note: The quantitative data for DMF and Ethanol is for "Dielaidin" and should be considered as an approximation for this compound. Further experimental verification is recommended.

Experimental Protocols for Solubility Determination

The determination of lipid solubility is a fundamental step in their characterization. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of lipids like this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a classical and widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[1][2][3][4]

Principle: An excess amount of the solute (this compound) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the undissolved solid, the saturated solution can be centrifuged or filtered through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is expressed as mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and sensitive method for quantifying the concentration of dissolved lipids from solubility experiments.

Principle: The dissolved lipid is separated from other components on a chromatographic column and detected by a suitable detector. The concentration is determined by comparing the peak area of the sample to a standard curve.

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Instrument Setup:

-

Column: A reverse-phase column (e.g., C18) is typically used for lipid analysis.

-

Mobile Phase: A gradient of organic solvents, such as methanol, acetonitrile, and isopropanol, is commonly employed.

-

Detector: An ELSD or MS is suitable for detecting non-UV-absorbing lipids like this compound.

-

-

Analysis: Inject a known volume of the diluted supernatant from the shake-flask experiment and the standard solutions into the HPLC system.

-

Data Processing: Integrate the peak corresponding to this compound. Plot a standard curve of peak area versus concentration for the standard solutions.

-

Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Signaling Pathways and Experimental Workflows

The solubility of diacylglycerols (DAGs) like this compound is a critical factor in their biological roles and in the design of experimental systems to study them.

Diacylglycerol in Cellular Signaling

1,3-Diacylglycerols, along with their 1,2-isomers, are important intermediates and signaling molecules in lipid metabolism. While 1,2-diacylglycerol is the canonical activator of Protein Kinase C (PKC), the overall cellular pool of DAGs influences numerous signaling cascades.

References

Methodological & Application

Application Note: Quantification of Triglycerides in Pharmaceutical Formulations using 1,3-Dielaidin as an Internal Standard

Introduction

Triglycerides are a critical component in many pharmaceutical formulations, including lipid-based drug delivery systems and parenteral nutrition. Accurate quantification of specific triglycerides is essential for ensuring product quality, stability, and efficacy. This application note describes a robust and reliable method for the quantification of triglycerides in oil-based pharmaceutical formulations using 1,3-dielaidin as an internal standard (IS) with Gas Chromatography-Flame Ionization Detection (GC-FID). This compound, a diglyceride containing two trans-fatty acids (elaidic acid), is structurally similar to many triglyceride analytes, making it an excellent internal standard for correcting variations in sample preparation and injection volume.

Core Application:

This method is suitable for the quantitative analysis of triglycerides in various pharmaceutical preparations, such as:

-

Lipid emulsions

-

Soft gelatin capsules

-

Oil-based injectable solutions

Principle

The method involves the extraction of lipids from the pharmaceutical formulation, followed by the addition of a known amount of this compound as an internal standard. The sample is then derivatized to form fatty acid methyl esters (FAMEs), which are subsequently analyzed by GC-FID. The concentration of the target triglyceride is determined by comparing the peak area of its corresponding FAME to the peak area of the FAME derived from the this compound internal standard.

Experimental

Instrumentation and Columns:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.

-

Injector: Split/splitless injector.

-

Software: Agilent OpenLab CDS or equivalent chromatography data system.

Reagents and Standards:

-

This compound (Internal Standard, >99% purity)

-

Triglyceride standards (e.g., triolein, tripalmitin, tristearin; >99% purity)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium methoxide solution (0.5 M in methanol)

-

Hydrochloric acid (concentrated)

-

Sodium chloride

Chromatographic Conditions

A typical GC-FID method for the analysis of FAMEs is outlined below. Optimization may be required depending on the specific triglycerides of interest.

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial: 100 °C (hold 2 min) Ramp 1: 10 °C/min to 180 °C (hold 5 min) Ramp 2: 5 °C/min to 230 °C (hold 10 min) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

Data Analysis

The concentration of each triglyceride is calculated using the following formula:

ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response FactorAnalyte)

The relative response factor (RRF) for each analyte should be determined experimentally by analyzing a standard mixture containing known concentrations of the analyte and the internal standard.

Workflow for Triglyceride Quantification

Caption: Workflow for the quantification of triglycerides using this compound as an internal standard.

Detailed Protocol: GC-FID Quantification of Triglycerides

This protocol provides a step-by-step procedure for the quantification of triglycerides in an oil-based pharmaceutical formulation using this compound as an internal standard.

Preparation of Standard Solutions

1.1. Internal Standard (IS) Stock Solution (10 mg/mL):

-

Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and bring to volume with hexane. Mix thoroughly. This solution is stable for up to 1 month when stored at -20°C.

1.2. Triglyceride Stock Solution (10 mg/mL):

-

Accurately weigh approximately 100 mg of the target triglyceride standard (e.g., triolein) into a 10 mL volumetric flask.

-

Dissolve and bring to volume with hexane. Mix thoroughly.

1.3. Calibration Standards:

-

Prepare a series of calibration standards by diluting the triglyceride stock solution with hexane in volumetric flasks as described in the table below.

-

Add a fixed amount of the this compound IS stock solution to each calibration standard to achieve a final IS concentration of 1 mg/mL.

| Calibration Level | Volume of Triglyceride Stock (µL) | Volume of IS Stock (mL) | Final Volume (mL) | Triglyceride Conc. (mg/mL) | IS Conc. (mg/mL) |

| 1 | 50 | 1 | 10 | 0.05 | 0.1 |

| 2 | 100 | 1 | 10 | 0.10 | 0.1 |

| 3 | 250 | 1 | 10 | 0.25 | 0.1 |

| 4 | 500 | 1 | 10 | 0.50 | 0.1 |

| 5 | 1000 | 1 | 10 | 1.00 | 0.1 |

Sample Preparation

-

Accurately weigh an appropriate amount of the pharmaceutical formulation (e.g., 100 mg) into a screw-capped glass tube.

-

Add a precise volume of the this compound IS stock solution to achieve a final concentration within the calibration range (e.g., 100 µL of 10 mg/mL IS stock for a final concentration of 1 mg in the sample).

-

Add 2 mL of hexane and vortex for 1 minute to dissolve the oil.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Add 2 mL of 0.5 M sodium methoxide in methanol to the sample tube.

-

Cap the tube tightly and vortex for 1 minute.

-

Heat the mixture at 50°C for 10 minutes in a water bath.

-

Cool the tube to room temperature.

-

Add 2 mL of saturated sodium chloride solution and 2 mL of hexane.

-

Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-FID Analysis

-

Set up the GC-FID system according to the conditions specified in the Application Note.

-

Inject 1 µL of each calibration standard and sample.

-

Integrate the peak areas of the FAMEs corresponding to the triglyceride of interest and the internal standard.

Data and Results

Hypothetical Calibration Data for Triolein using this compound as IS

| Triolein Conc. (mg/mL) | Peak Area (Triolein FAME) | Peak Area (IS FAME) | Area Ratio (Analyte/IS) |

| 0.05 | 15,250 | 305,000 | 0.050 |

| 0.10 | 31,000 | 310,000 | 0.100 |

| 0.25 | 76,250 | 305,000 | 0.250 |

| 0.50 | 155,000 | 310,000 | 0.500 |

| 1.00 | 308,000 | 308,000 | 1.000 |

Linearity: A calibration curve is generated by plotting the area ratio against the concentration of the triglyceride. A linear regression should yield a correlation coefficient (r²) > 0.995.

Signaling Pathway of Analysis Logic

Caption: Logical flow for the quantitative analysis of triglycerides.

Application Notes and Protocols for Lipid-Based Gene Delivery Systems

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of 1,3-Dielaidin in gene delivery systems are not extensively documented in publicly available scientific literature. One source suggests its use as a component in preparing symmetrical cationic triglycerides for gene transfer; however, detailed formulation data and protocols are not provided[1]. The following application notes and protocols are therefore based on well-established principles and examples of other common cationic and ionizable lipids used in gene delivery, providing a comprehensive guide to the formulation, characterization, and application of lipid-based gene delivery vectors.

Introduction to Lipid-Based Gene Delivery

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, offering a safe and efficient vehicle for transporting nucleic acids like mRNA, siRNA, and plasmid DNA into cells[2][3][4]. Their success is highlighted by their use in therapeutic applications, including the mRNA-based COVID-19 vaccines[5]. LNPs typically consist of four main components: an ionizable or cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid, each playing a crucial role in the nanoparticle's stability, efficacy, and biodistribution.

-

Ionizable/Cationic Lipids: These are critical for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm. At a low pH (within endosomes), these lipids become protonated and positively charged, which aids in disrupting the endosomal membrane.

-

Helper Lipids: Phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) contribute to the structural integrity of the nanoparticle and can aid in endosomal escape.

-

Cholesterol: This molecule modulates membrane fluidity and stability, contributing to the overall integrity of the LNP during circulation.

-

PEGylated Lipids: A polyethylene glycol (PEG) lipid conjugate helps to sterically stabilize the nanoparticles, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.

Formulation and Characterization of Lipid Nanoparticles

The precise formulation of LNPs is critical to their function. The molar ratio of the lipid components significantly influences the particle's size, charge, and transfection efficiency.

Representative Lipid Nanoparticle Formulations

The following table summarizes representative quantitative data for common lipid nanoparticle formulations used in gene delivery. Note that these are examples and the optimal formulation for a specific application will require empirical determination.

| Lipid Component | Example Molar Ratio (%) | Function | Reference |

| Ionizable/Cationic Lipid (e.g., DLin-MC3-DMA, SM-102) | 50 | Nucleic acid encapsulation, endosomal escape | |

| Helper Lipid (e.g., DSPC, DOPE) | 10 | Structural integrity, aids in endosomal escape | |

| Cholesterol | 38.5 | Nanoparticle stability, membrane fluidity | |

| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 | Steric stabilization, prolonged circulation |

Physicochemical Characterization of Lipid Nanoparticles

Key quality attributes of LNPs that are routinely measured are summarized below.

| Parameter | Typical Range | Method of Analysis | Significance | Reference |

| Particle Size (Hydrodynamic Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | Affects cellular uptake, biodistribution, and immunogenicity. | |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity. | |

| Zeta Potential | Near-neutral to slightly positive at physiological pH | Electrophoretic Light Scattering (ELS) | Indicates colloidal stability and influences interaction with cell membranes. | |

| Encapsulation Efficiency | > 90% | RiboGreen Assay, Gel Retardation Assay | Percentage of nucleic acid successfully encapsulated within the LNP. |

Experimental Protocols

Protocol for Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

-

Lipid stock solutions in ethanol: Ionizable lipid, helper lipid, cholesterol, PEG-lipid.

-

mRNA stock solution in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Ethanol (200 proof).

-

Microfluidic mixing device and cartridge.

-

Syringes and tubing.

-

Dialysis cassette (e.g., 10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Preparation of Lipid Mixture: In a sterile glass vial, combine the lipid stock solutions in the desired molar ratio. Add ethanol to achieve the final desired total lipid concentration. Vortex briefly to ensure a homogenous mixture.

-

Preparation of mRNA Solution: Dilute the mRNA stock solution with the acidic aqueous buffer to the desired concentration.

-

Microfluidic Mixing:

-

Prime the microfluidic device with ethanol according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rates on the syringe pumps. A typical flow rate ratio of the aqueous to organic phase is 3:1.

-

Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.

-

-

Purification:

-

Collect the resulting LNP suspension.

-

To remove ethanol and unencapsulated mRNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

-

-

Sterilization and Storage:

-

Sterile-filter the purified LNPs through a 0.22 µm syringe filter.

-

Store the final LNP formulation at 4°C.

-

Protocol for Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

-

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the electrophoretic mobility to determine the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. Encapsulation Efficiency Determination (RiboGreen Assay):

-

Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains intact.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

-

The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed) * 100%.

Protocol for In Vitro Transfection Assay

This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in a cell culture model.

Materials:

-

Cultured cells (e.g., HEK293, HeLa, or a relevant cell line for the study).

-

Complete cell culture medium.

-

mRNA-LNP suspension.

-

96-well cell culture plates.

-

Luciferase assay reagent (if using luciferase reporter mRNA).

-

Plate reader capable of luminescence detection.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

-

Transfection:

-

Dilute the mRNA-LNP suspension to the desired concentrations in complete cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 24-48 hours.

-

-

Assessment of Transfection Efficiency:

-

If using a reporter gene like luciferase, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader. Higher luminescence indicates higher transfection efficiency.

-

Alternatively, if using a fluorescent protein reporter (e.g., GFP), transfection can be assessed by fluorescence microscopy or flow cytometry.

-

Visualization of Workflows and Pathways

Experimental Workflow for LNP Formulation and Characterization

Caption: Workflow for LNP formulation, characterization, and in vitro testing.

Cellular Uptake and Endosomal Escape Pathway of LNPs

Caption: Generalized pathway of LNP cellular uptake and endosomal escape.

References

- 1. Cas 98168-52-6,this compound | lookchem [lookchem.com]

- 2. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]

- 5. selectscience.net [selectscience.net]

Application Notes and Protocols for Incorporating 1,3-Dielaidin into Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal drug delivery vehicles.[1] 1,3-Dielaidin, a diacylglycerol with two unsaturated fatty acid chains (elaidic acid), is a lipophilic molecule of interest for its potential roles in various cellular signaling pathways. Incorporating this compound into liposomes can enhance its stability, facilitate its delivery into cells, and allow for the investigation of its biological functions.

These application notes provide a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method. This method is widely recognized for its simplicity and effectiveness in encapsulating lipophilic compounds.[1][2] The protocol is followed by characterization techniques and a summary of expected quantitative data. Additionally, a key signaling pathway involving diacylglycerols is illustrated.

Materials and Methods

Materials

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol: Thin-Film Hydration Method

This protocol is adapted from established methods for incorporating diacylglycerols and other lipophilic molecules into liposomes.[3]

-

Lipid Preparation:

-

Co-dissolve this compound, DSPC, and cholesterol in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. Two potential formulations are provided in the table below. The choice of formulation may depend on the desired properties of the liposomes. Studies have shown that unsaturated acyl chains in diacylglycerols are favorable for the formation of stable liposomes.[4]

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to 40-50°C.

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.

-

Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

-

-